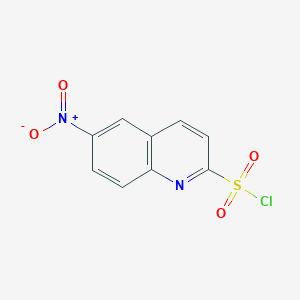![molecular formula C11H7ClN2O B13130670 2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
2-Chloro-[3,3'-bipyridine]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-[3,3’-bipyridine]-4-carbaldehyde is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, coordination chemistry, and materials science. The presence of a chloro substituent and an aldehyde group on the bipyridine framework enhances its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[3,3’-bipyridine]-4-carbaldehyde typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,3’-bipyridine, which can be achieved through various coupling reactions such as Suzuki, Stille, or Negishi coupling.
Formylation: The final step involves the formylation of the chlorinated bipyridine to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of 2-Chloro-[3,3’-bipyridine]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro substituent can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 2-Chloro-[3,3’-bipyridine]-4-carboxylic acid.
Reduction: 2-Chloro-[3,3’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-[3,3’-bipyridine]-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme catalysis.
Medicine: It is investigated for its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and supramolecular structures.
Mécanisme D'action
The mechanism of action of 2-Chloro-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and material science . The aldehyde group can also participate in various chemical reactions, further expanding its utility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but lacks the chloro and aldehyde substituents.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of viologens and other materials.
3,3’-Bipyridine: The parent compound of 2-Chloro-[3,3’-bipyridine]-4-carbaldehyde, used as a starting material in its synthesis.
Uniqueness
2-Chloro-[3,3’-bipyridine]-4-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group on the bipyridine framework. This combination of functional groups enhances its reactivity and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H7ClN2O |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
2-chloro-3-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(8-2-1-4-13-6-8)9(7-15)3-5-14-11/h1-7H |
Clé InChI |
SUSOHHFCDGWEBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=CN=C2Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


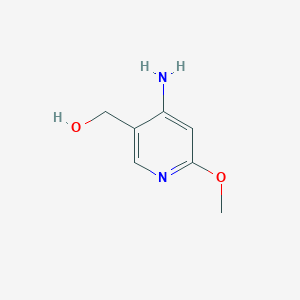

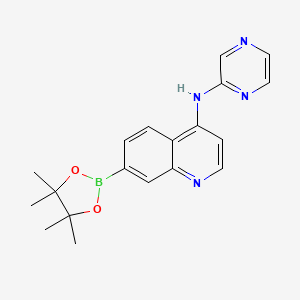
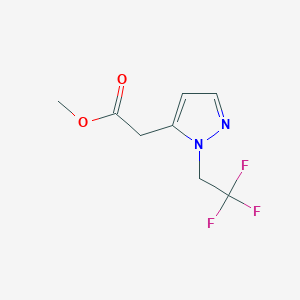
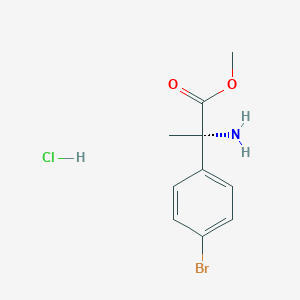

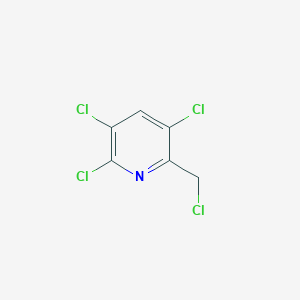

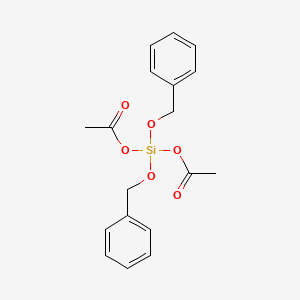
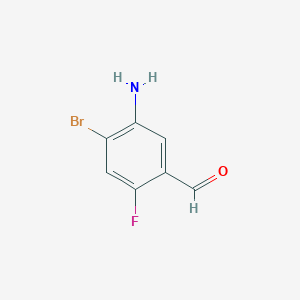
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
